N-(3-fluoro-4-methylsulfinylphenyl)-2-(2-fluorophenyl)-1,3-thiazole-4-carboxamide
Description
N-(3-fluoro-4-methylsulfinylphenyl)-2-(2-fluorophenyl)-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a thiazole ring, fluorinated phenyl groups, and a carboxamide functional group
Properties
IUPAC Name |
N-(3-fluoro-4-methylsulfinylphenyl)-2-(2-fluorophenyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2S2/c1-25(23)15-7-6-10(8-13(15)19)20-16(22)14-9-24-17(21-14)11-4-2-3-5-12(11)18/h2-9H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRFQHBWFZMEGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(C=C(C=C1)NC(=O)C2=CSC(=N2)C3=CC=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylsulfinylphenyl)-2-(2-fluorophenyl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Introduction of Fluorinated Phenyl Groups: The fluorinated phenyl groups are introduced via nucleophilic aromatic substitution reactions, where fluorine atoms replace hydrogen atoms on the aromatic ring.
Attachment of the Carboxamide Group: The carboxamide group is introduced through the reaction of the thiazole derivative with an appropriate amine under dehydrating conditions, such as using carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylsulfinylphenyl)-2-(2-fluorophenyl)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-fluoro-4-methylsulfinylphenyl)-2-(2-fluorophenyl)-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylsulfinylphenyl)-2-(2-fluorophenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluorophenyl)-2-(2-fluorophenyl)-1,3-thiazole-4-carboxamide
- N-(4-methylsulfinylphenyl)-2-(2-fluorophenyl)-1,3-thiazole-4-carboxamide
- N-(3-fluoro-4-methylsulfinylphenyl)-2-phenyl-1,3-thiazole-4-carboxamide
Uniqueness
N-(3-fluoro-4-methylsulfinylphenyl)-2-(2-fluorophenyl)-1,3-thiazole-4-carboxamide is unique due to the presence of both fluorinated phenyl groups and a methylsulfinyl substituent. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
